molecular formula C8H9F2NO B071573 4-Ethoxy-2,3-difluoroaniline CAS No. 189751-13-1

4-Ethoxy-2,3-difluoroaniline

Cat. No. B071573
M. Wt: 173.16 g/mol
InChI Key: HQGQPBARTOHEJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Ethoxy-2,3-difluoroaniline and related compounds typically involves multi-step chemical reactions. For example, one approach to synthesizing trifluoromethyl-substituted heteroarenes, which are structurally related to 4-Ethoxy-2,3-difluoroaniline, utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) as a versatile precursor. This method demonstrates the addition–elimination reactions followed by catalytic processes to achieve the target compound (Sommer et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,3-difluoroaniline is characterized by its ethoxy and difluoro functional groups, which significantly influence its electronic and spatial configuration. These groups affect the compound's reactivity and interaction with other molecules, making it a valuable intermediate for further chemical transformations.

Chemical Reactions and Properties

Reactions involving 4-Ethoxy-2,3-difluoroaniline can include nucleophilic substitution, where the ethoxy and difluoro groups play crucial roles in determining the compound's reactivity. For instance, reactions of similar ethoxy and trifluoro functionalized compounds with diethyl malonate anions have been explored, leading to various organo alkali–metal complexes, showcasing the compound's versatility in forming new chemical entities (Song et al., 2012).

Scientific Research Applications

Chemical Synthesis and Characterization

4-Ethoxy-2,3-difluoroacetophenone, an intermediate derived from 4-Ethoxy-2,3-difluoroaniline, has been synthesized through a Friedel-Crafts reaction. The synthesis process, involving 2,3-difluoroethoxybenzene and acetyl chloride as starting materials, aims to achieve a purity of more than 99%. The resulting compound has been characterized using various techniques including 1HNMR, IR, and GC-MS, demonstrating its potential as a liquid crystal intermediate (Tong Bin, 2013).

Quantum Chemical Computational Studies

A detailed study on 2,4-difluoroaniline, a compound related to 4-Ethoxy-2,3-difluoroaniline, was conducted using Density Functional Theory (DFT). The research explored hyperpolarizability, frontier molecular orbital analysis, and NBO. The study's findings highlight the molecule's chemical stability and potential for Non-Linear Optical (NLO) applications, indicating a high chemical hardness and a significant energy gap between the HOMO and LUMO (L. Antony Selvam et al., 2020).

properties

IUPAC Name

4-ethoxy-2,3-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGQPBARTOHEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625709
Record name 4-Ethoxy-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluoroaniline

CAS RN

189751-13-1
Record name 4-Ethoxy-2,3-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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